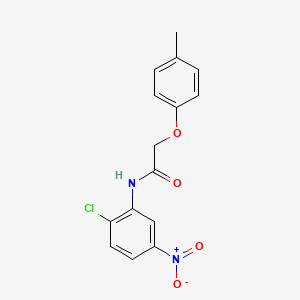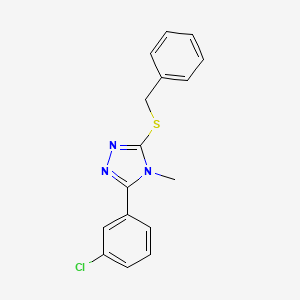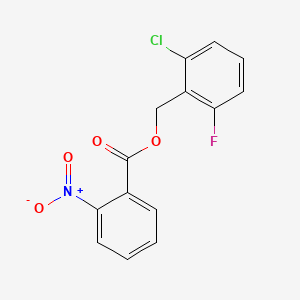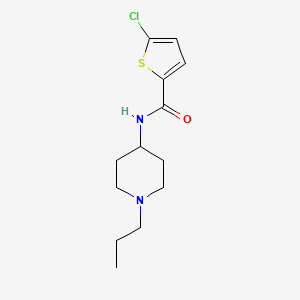![molecular formula C19H21FN2OS B5832161 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5832161.png)
1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine, also known as FPPP, is a chemical compound that has been widely used in scientific research. FPPP is a piperazine derivative that has shown potential as a therapeutic agent for various medical conditions.
作用机制
The exact mechanism of action of 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine is not fully understood. However, it is believed that 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine exerts its effects by modulating the activity of certain neurotransmitters in the brain. 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine is thought to increase the levels of serotonin and norepinephrine in the brain, which are known to play a role in regulating mood, anxiety, and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has significant anti-inflammatory and analgesic effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine in lab experiments is its high potency and selectivity. 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has a high affinity for certain neurotransmitter receptors, which allows for precise modulation of their activity. Additionally, 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine is relatively easy to synthesize and has a long shelf life.
However, there are also some limitations to using 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine in lab experiments. One of the main limitations is its potential toxicity. 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have toxic effects on certain cell types at high concentrations. Additionally, 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine. One potential area of research is the development of more selective and potent derivatives of 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine and its potential therapeutic applications. Finally, studies in human subjects are needed to determine the safety and efficacy of 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine in humans.
合成方法
The synthesis of 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-(phenylthio)propanoic acid. The reaction is catalyzed by N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane. The resulting product is then purified by column chromatography to obtain pure 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine.
科学研究应用
1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory and analgesic effects. 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has also been shown to have potential as an antidepressant and anxiolytic agent. Additionally, 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
属性
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS/c20-17-8-4-5-9-18(17)21-11-13-22(14-12-21)19(23)10-15-24-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINAIEYNOWLDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B5832088.png)
![2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole](/img/structure/B5832103.png)
![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832114.png)



![2-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5832131.png)

![9-methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B5832141.png)

![N-[(4-morpholinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5832145.png)
![2-[(4-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5832156.png)
![6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5832158.png)